molecular formula C19H21N5O4S B2405245 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide CAS No. 734540-87-5

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2405245
CAS No.: 734540-87-5
M. Wt: 415.47
InChI Key: RNPYJMVZDOXXLS-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a synthetically derived small molecule investigated for its potential as a kinase inhibitor. Its molecular structure, featuring a 1,2,4-triazole core linked to a dimethoxyphenylacetamide group, is designed to act as an ATP-competitive antagonist, targeting the kinase domain of specific enzymes. This compound is of significant research value in the field of cancer biology and signal transduction , where it is utilized to probe the role of specific kinases in cell proliferation and survival pathways. By selectively inhibiting these kinases, researchers can elucidate their function in disease models and assess the therapeutic potential of this mechanism. Further investigations explore its application in neurological research , where kinase modulation is relevant to processes like neuroinflammation and neurodegeneration. This reagent serves as a crucial tool for in vitro biochemical assays and cellular studies to validate novel drug targets and understand complex intracellular signaling networks.

Properties

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S/c1-26-14-7-5-4-6-13(14)18-22-23-19(24(18)20)29-11-17(25)21-12-8-9-15(27-2)16(10-12)28-3/h4-10H,11,20H2,1-3H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPYJMVZDOXXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors

    Formation of the Triazole Ring: This step often involves the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents.

    Attachment of Methoxyphenyl and Dimethoxyphenyl Groups: These groups are typically introduced through electrophilic aromatic substitution reactions using methoxy-substituted benzene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.

Scientific Research Applications

Anticancer Applications

Numerous studies have highlighted the anticancer potential of triazole derivatives. The compound has shown significant cytotoxicity against various cancer cell lines:

Cell Line IC50 Value (µM) Activity
MCF-7 (Breast Cancer)6.2Moderate Cytotoxicity
HCT-116 (Colon Cancer)6.0Notable Activity
A549 (Lung Cancer)8.0Moderate Activity

Antiviral Properties

Triazole derivatives have been investigated for their antiviral activities, particularly against HIV. The compound's structural modifications have been shown to enhance efficacy against resistant strains:

  • Study Findings: Certain modifications to the triazole core significantly improved activity against NNRTI-resistant HIV mutants.

Antimicrobial Effects

The compound exhibits antimicrobial properties against a range of pathogens:

Pathogen Activity
Staphylococcus aureusEffective
Escherichia coliModerate Activity
Candida albicansEffective

The presence of the sulfanyl group is believed to enhance membrane penetration and disrupt essential microbial functions.

Study 1: Anticancer Screening

A comprehensive study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for anticancer activity. The compound exhibited significant cytotoxicity against several cancer cell lines that are resistant to conventional therapies.

Study 2: Antiviral Efficacy

Research focused on the antiviral properties of triazole derivatives against HIV demonstrated that specific modifications could enhance efficacy against resistant strains.

Study 3: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that substitutions on the triazole ring significantly influence biological activity. For example, introducing methoxy groups improved solubility and bioavailability, leading to enhanced anticancer efficacy.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are key functional groups that enable the compound to bind to enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl and dimethoxyphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds


Key Observations :

  • Methoxy vs. Hydroxy Groups : Methoxy groups (electron-donating) enhance lipophilicity and membrane permeability compared to hydroxy groups, which improve hydrogen bonding but reduce stability .
  • Substituent Position: 2-Methoxy on the triazole (target compound) vs. 4-methoxy () alters steric interactions.

Anti-Exudative and Anti-Inflammatory Activity

  • Target Compound: No direct data, but structurally related 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides () showed anti-exudative activity comparable to diclofenac (10 mg/kg vs. 8 mg/kg). The 3,4-dimethoxyphenyl group in the target compound may enhance anti-inflammatory effects due to increased electron density and solubility .
  • Furan vs. Methoxyphenyl : Furan-containing analogs () rely on aromatic π-interactions, while methoxyphenyl derivatives leverage hydrogen bonding and hydrophobic interactions .

Reverse Transcriptase Inhibition

  • AM33 (): Exhibited a binding affinity (Ki = 12 nM) superior to nevirapine (Ki = 84 nM) due to hydroxyl and methoxy substituents. The target compound’s methoxy groups may similarly enhance binding but lack the hydroxyl group’s direct hydrogen-bonding capability .

Computational and Structural Insights

  • Docking Studies : In , triazole analogs with 2-hydroxyphenyl groups formed hydrogen bonds with reverse transcriptase residues (e.g., Lys101). The target compound’s methoxy groups may engage in hydrophobic interactions with residues like Tyr181 .
  • Crystallography : Substituted triazoles () show planar triazole cores, facilitating π-stacking with aromatic residues in enzyme active sites. The 3,4-dimethoxyphenyl group’s bulkiness may require conformational adjustments for optimal binding .

Biological Activity

The compound 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a triazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on current research findings.

  • Chemical Formula : C₁₁H₁₂N₄O₃S
  • Molecular Weight : 280.31 g/mol
  • CAS Number : 565179-65-9
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has shown efficacy against various Gram-positive and Gram-negative bacteria. In vitro studies reported minimal inhibitory concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.125
Escherichia coli0.250
Pseudomonas aeruginosa0.500

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines with IC50 values ranging from 1.61 to 1.98 μg/mL . The presence of the triazole moiety is crucial for its activity.
Cell LineIC50 (μg/mL)
A431 (epidermoid carcinoma)1.61
Jurkat (T-cell leukemia)1.98

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The triazole ring can inhibit key enzymes involved in fungal cell wall synthesis and bacterial replication.
  • Apoptosis Induction : Studies suggest that the compound may trigger apoptosis in cancer cells through mitochondrial pathways .
  • Anti-inflammatory Effects : The presence of methoxy groups enhances the compound's ability to modulate inflammatory pathways.

Case Studies and Research Findings

Several studies have highlighted the efficacy of triazole derivatives similar to this compound:

  • A study published in PMC reviewed various triazole compounds and their pharmacological profiles, indicating strong antibacterial and anticancer activities associated with structural modifications .
  • Another research article focused on structure-activity relationships (SAR), demonstrating that specific substitutions on the triazole ring significantly enhance biological activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide, and what challenges arise during purification?

  • Methodology : The compound is synthesized via nucleophilic substitution reactions. A typical approach involves reacting 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride in the presence of triethylamine in dioxane. The intermediate is then coupled with 3,4-dimethoxyaniline under reflux conditions.
  • Challenges : Purification often requires recrystallization from ethanol-DMF mixtures due to the compound’s low solubility in polar solvents. Impurities from unreacted thiol or amine precursors may persist, necessitating column chromatography (silica gel, chloroform/methanol eluent) .

Q. What standard spectroscopic and analytical techniques are used to confirm the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Assignments focus on the sulfanyl-acetamide moiety (δ ~3.8 ppm for SCH2CO, δ ~170 ppm for carbonyl).
  • X-ray crystallography : Resolves the triazole ring conformation and intermolecular hydrogen bonding (e.g., N–H···O interactions) .
  • Elemental analysis : Validates stoichiometry (C, H, N, S content).
    • Data Table :
TechniqueKey Peaks/ParametersReference
1H NMR (DMSO-d6)δ 3.82 (s, SCH2), δ 6.8–7.5 (aryl H)
X-rayBond length: C–S (1.81 Å), Triazole ring planar

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